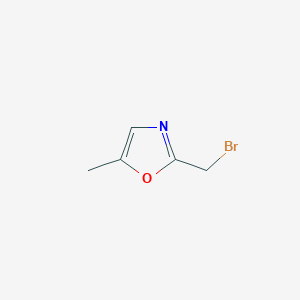

2-(Bromomethyl)-5-methyloxazole

Description

Historical Context of Bromomethyloxazoles in Heterocyclic Chemistry

The exploration of oxazole derivatives dates to the 19th century, with the first synthesis of 2-methyloxazole in 1876 marking a milestone in heterocyclic chemistry. Bromomethyloxazoles gained prominence in the mid-20th century as researchers sought to functionalize the oxazole ring for pharmaceutical applications. For instance, the van Leusen synthesis, developed in 1972, enabled the preparation of 5-substituted oxazoles using aldehydes and tosylmethyl isocyanide (TosMIC), laying the groundwork for later modifications like bromomethylation. The introduction of bromine at the methyl position was driven by the need for reactive handles in cross-coupling reactions, as exemplified by the synthesis of Oxaprozin—a nonsteroidal anti-inflammatory drug—via alkylation of malonate carbanions with 2-bromomethyloxazoles.

Early work on 2-(halomethyl)oxazoles focused on their utility as atom transfer radical polymerization (ATRP) initiators, but their synthetic versatility soon expanded to include nucleophilic substitutions and click chemistry applications. The development of microwave-assisted methods in the 2000s further streamlined the synthesis of bromomethyloxazoles, enabling rapid cyclization of precursors like 2-bromoacetophenone and urea under controlled conditions. These advances solidified bromomethyloxazoles as indispensable tools in medicinal and materials chemistry.

Structural Significance in Oxazole Chemistry

The oxazole ring in 2-(bromomethyl)-5-methyloxazole exhibits aromatic character due to the conjugation of the lone electron pairs from nitrogen and oxygen with the π-system, creating a planar, electron-deficient heterocycle. This electronic configuration makes the ring susceptible to electrophilic aromatic substitution at position 4, while the bromomethyl group at position 2 serves as a potent leaving group for nucleophilic displacements. Key structural features include:

- Bromomethyl Group : The $$ \text{C-Br} $$ bond (bond energy ~276 kJ/mol) facilitates $$ \text{S}_\text{N}2 $$ reactions with amines, alkoxides, and thiols, enabling the synthesis of 2-aminomethyl, 2-alkoxymethyl, and 2-thiomethyl derivatives.

- Methyl Substituent : The electron-donating methyl group at position 5 enhances the stability of the oxazole ring while directing electrophiles to position 4 through inductive effects.

- Molecular Dimensions : X-ray crystallography of analogous compounds reveals bond lengths of 1.36 Å for $$ \text{N-C}2 $$ and 1.23 Å for $$ \text{O-C}5 $$, with a dihedral angle of 3.2° between the oxazole ring and the bromomethyl group, minimizing steric hindrance.

Comparative studies of this compound with its chloro- and iodo-methyl analogs show a reactivity trend ($$ \text{Br} > \text{Cl} > \text{I} $$) in nucleophilic substitutions, attributed to the balance between bond polarity and leaving group ability.

Research Significance and Academic Interest

Recent studies highlight three primary areas of interest for this compound:

- Pharmaceutical Synthesis : The compound serves as a key intermediate for antitumor agents, as demonstrated by its use in Suzuki-Miyaura cross-couplings with phenylboronic acids to create biphenyloxazole derivatives. These derivatives exhibit enhanced binding affinity to kinase targets like VEGFR2 and PDGFRβ, implicated in angiogenesis and cancer progression.

- Materials Science : Bromomethyloxazoles act as ligands in coordination polymers. For example, reaction with silver(I) nitrate yields luminescent complexes with emission maxima at 480 nm, useful in organic light-emitting diodes (OLEDs).

- Mechanistic Studies : The compound’s reactivity in $$ \text{S}_\text{N}2 $$ and radical reactions provides insights into solvent effects (e.g., 40% faster substitution rates in DMF vs. THF) and the role of counterions in stabilizing transition states.

A 2023 review identified 27 patents filed since 2018 leveraging bromomethyloxazoles for drug discovery, underscoring their industrial relevance.

Theoretical Framework for Understanding Bromomethyloxazole Reactivity

The reactivity of this compound can be analyzed through three theoretical lenses:

- Molecular Orbital Theory : HOMO-LUMO calculations ($$ \Delta E = 5.3 \, \text{eV} $$) indicate significant charge transfer potential, with the LUMO localized on the bromomethyl carbon, making it susceptible to nucleophilic attack.

- Hammett Substituent Constants : The methyl group at position 5 has a $$ \sigmap $$ value of -0.17, slightly electron-donating, while the bromomethyl group at position 2 exhibits $$ \sigmam = +0.39 $$, polarizing the adjacent carbon for substitution.

- Density Functional Theory (DFT) : Simulations of transition states in $$ \text{S}_\text{N}2 $$ reactions reveal a trigonal bipyramidal geometry with a 167° Br-C-Nu angle, consistent with a backside displacement mechanism.

The compound’s regioselectivity in electrophilic substitutions follows the $$ \text{C}4 > \text{C}5 > \text{C}_2 $$ pattern, as predicted by Fukui function analysis. For example, nitration occurs at position 4 with 92% selectivity in mixed acid at 0°C, yielding 4-nitro-2-(bromomethyl)-5-methyloxazole.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMZAPAEAITURL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394021-83-0 | |

| Record name | 2-(bromomethyl)-5-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-methyloxazole typically involves the bromination of 5-methyloxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-methyloxazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include oxazole carboxylic acids or aldehydes.

Reduction: Products include methyl-substituted oxazoles.

Scientific Research Applications

2-(Bromomethyl)-5-methyloxazole has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-methyloxazole in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates can then undergo further transformations to yield the desired products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Methyl-Substituted Oxazoles :

- 2-Methyloxazole, 4-Methyloxazole, and 5-Methyloxazole differ in methyl group placement. Microwave spectroscopy studies reveal significant variations in their hindering potentials (barriers to methyl internal rotation):

| Compound | Hindering Potential (cm⁻¹) | Molecular Weight |

|---|---|---|

| 2-Methyloxazole | 251.8 | 83.10 |

| 4-Methyloxazole | 428.0 | 83.10 |

| 5-Methyloxazole | 477.9 | 83.10 |

- 2-(Bromomethyl)-5-methyloxazole replaces a methyl with a bromomethyl group at position 2.

Sulfur-Containing Analogs: Substituting oxygen with sulfur in the heterocycle (e.g., thiazoles) reduces hindering potentials by ~50%, as observed in 4-methylthiazole (251.8 cm⁻¹ vs. 428.0 cm⁻¹ for 4-methyloxazole). This trend underscores the role of heteroatom electronegativity in modulating rotational barriers .

Brominated Heterocycles

- 2-(3-(Bromomethyl)phenyl)-5-methyloxazole (CAS 1313237-76-1) shares structural similarity but includes a phenyl ring at position 2. Its molecular weight (252.11 g/mol) and bromine content enhance hydrophobicity and reactivity compared to non-aryl analogs .

- 4-Bromo-5-(bromomethyl)-1-methylpyrazol-3-ones (e.g., Example 5.23) demonstrate bromomethyl groups in non-oxazole systems, highlighting bromine’s versatility in electrophilic substitution and cross-coupling applications .

Pharmacological Relevance

Key Findings :

- Substituent position and heteroatom identity critically influence rotational and electronic properties.

- Bromine introduction expands synthetic utility but may complicate rotational dynamics due to steric and electronic effects.

Biological Activity

Overview

2-(Bromomethyl)-5-methyloxazole is a heterocyclic organic compound characterized by its unique structure, which includes a bromomethyl group attached to a 5-methyloxazole ring. This compound has garnered attention in scientific research due to its potential applications in organic synthesis, medicinal chemistry, and material science. Its biological activity is primarily linked to its reactivity and ability to undergo various chemical transformations.

- Molecular Formula : C6H6BrN2O

- Molecular Weight : 176.01 g/mol

- CAS Number : 1394021-83-0

The biological activity of this compound is largely attributed to its ability to form reactive intermediates during chemical reactions. These intermediates can include carbocations or radicals, which play crucial roles in nucleophilic substitution reactions and other transformations. The bromomethyl group enhances the reactivity of the compound, making it an effective intermediate for synthesizing more complex molecules.

1. Antimicrobial Activity

Research indicates that compounds with oxazole structures exhibit significant antimicrobial properties. The bromomethyl group in this compound may enhance its effectiveness against various pathogens by facilitating interactions with microbial enzymes or disrupting cellular processes.

3. Enzyme Inhibition

Preliminary studies suggest that derivatives of oxazoles can inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target for skin-related disorders. The mechanism of inhibition typically involves competitive binding to the enzyme's active site.

Case Studies and Experimental Data

A study investigating the enzyme inhibition properties of oxazole derivatives found that compounds structurally related to this compound exhibited varying degrees of tyrosinase inhibition. The IC50 values for these compounds ranged significantly, indicating that structural modifications could enhance or reduce their inhibitory potency.

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound A | 14.33 ± 1.63 | Strong inhibition |

| Compound B | >200 | Weak inhibition |

| Compound C | 3.50 ± 0.07 | Potent inhibitor |

This data highlights the importance of the bromomethyl group in enhancing biological activity compared to other substituents.

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions allows for the introduction of diverse functional groups, making it valuable in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(Bromomethyl)-5-methyloxazole?

- Answer : The synthesis typically involves cyclization reactions of 2-aminophenol derivatives with bromomethylating agents. For example, condensation reactions using aldehydes/ketones followed by cyclization in solvents like DMF or ethanol. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) are employed to enhance reaction efficiency. Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for optimizing yield and purity .

Q. How is this compound characterized to confirm its structure?

- Answer : Structural confirmation relies on spectroscopic techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to identify protons and carbons in the oxazole ring and bromomethyl group.

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 252.11 for [M+H]⁺) validate the molecular formula (C₁₁H₁₀BrNO).

- Infrared (IR) spectroscopy : Stretching frequencies for C-Br (~550–600 cm⁻¹) and C=N (oxazole ring, ~1600 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

- Answer : The compound is moisture- and light-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Decomposition risks include hydrolysis of the bromomethyl group or oxidation of the oxazole ring. Stability should be monitored via periodic HPLC or TLC analysis .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Answer : The bromine atom serves as a leaving group, enabling:

- Buchwald-Hartwig amination : Reaction with amines to form C-N bonds, as seen in the synthesis of benzoimidazolyl derivatives .

- Suzuki-Miyaura coupling : Palladium-catalyzed coupling with boronic acids to generate biaryl structures.

- Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K₂CO₃ vs. Cs₂CO₃) significantly impact reaction rates and regioselectivity .

Q. How can researchers address contradictions in reaction yields during scale-up synthesis?

- Answer : Common strategies include:

- Catalyst optimization : Testing nano-ZnO vs. MTAMO for improved turnover.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while ethanol offers greener alternatives.

- Moisture control : Use of molecular sieves or anhydrous conditions to suppress hydrolysis.

- Statistical design of experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., temperature, stoichiometry) .

Q. What spectroscopic methods are used to monitor reaction progress in real time?

- Answer :

- TLC with UV visualization : Track bromomethyl group consumption using silica plates and iodine staining.

- In situ NMR : Observe intermediate formation (e.g., oxazole ring closure) in deuterated solvents.

- LC-MS : Detect byproducts (e.g., debrominated species) and quantify purity during synthesis .

Q. What are the potential applications of this compound in medicinal chemistry?

- Answer : The compound serves as a precursor for:

- Kinase inhibitors : Functionalization of the oxazole ring to target ATP-binding pockets.

- Antimicrobial agents : Incorporation into benzimidazole hybrids for biofilm disruption.

- Prodrugs : Bromomethyl group substitution with bioactive amines (e.g., methylamine in Example 290 of a patent) .

Methodological Notes

- Contradiction Management : Discrepancies in reported melting points (e.g., 72°C vs. 61–63°C for similar bromomethyl-oxazole derivatives) may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to validate thermal properties .

- Advanced Analytics : High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide unambiguous structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.